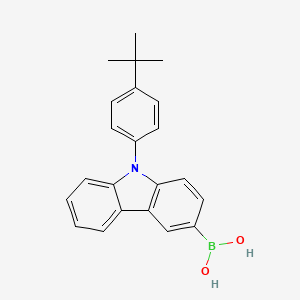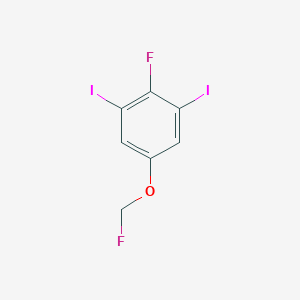
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene: is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is a derivative of benzene and is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene typically involves the following steps:
Halogenation: The introduction of iodine atoms to the benzene ring is achieved through halogenation reactions. This can be done using iodine and a suitable oxidizing agent.
Fluorination: The fluorine atom is introduced through a fluorination reaction, often using reagents like or .
Methoxylation: The fluoromethoxy group is introduced via a nucleophilic substitution reaction, where a fluoromethylating agent reacts with the benzene derivative.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch reactors: for controlled reactions.
Continuous flow reactors: for large-scale production.
化学反応の分析
Types of Reactions:
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like or .
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as or to form biaryl compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), Nickel (Ni).
Major Products:
Substituted Benzene Derivatives: Depending on the substituents introduced.
Quinones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
科学的研究の応用
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other biochemical processes, leading to specific biological effects.
類似化合物との比較
- 1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene
- 1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene
- 1,3-Diiodo-2-fluoro-6-(fluoromethoxy)benzene
Comparison:
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H4F2I2O |
|---|---|
分子量 |
395.91 g/mol |
IUPAC名 |
2-fluoro-5-(fluoromethoxy)-1,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 |
InChIキー |
OXRFEOLZTIJDEK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1I)F)I)OCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


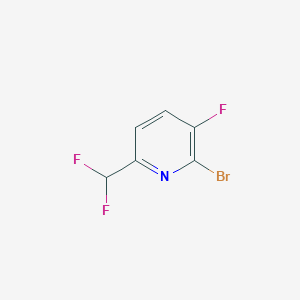


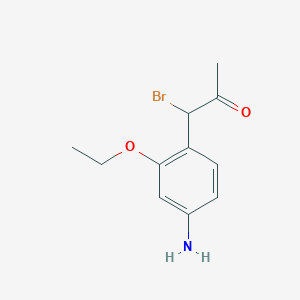
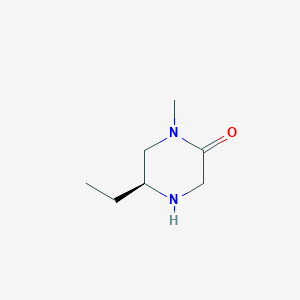
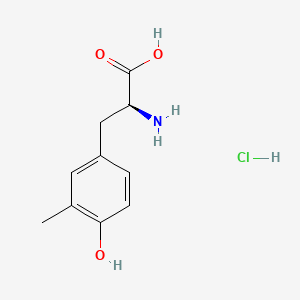
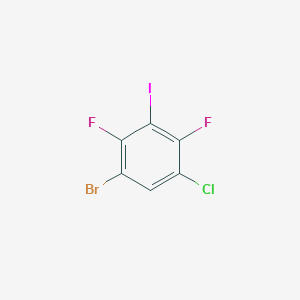
![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)
![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
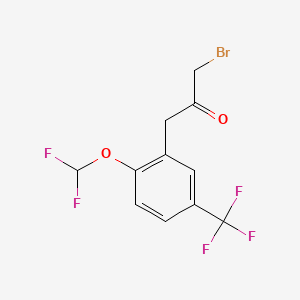
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)

